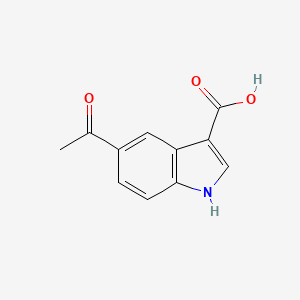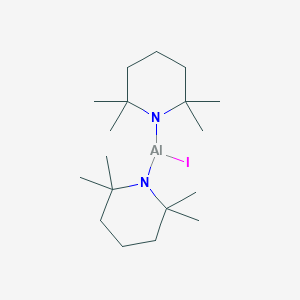
iodo-bis(2,2,6,6-tetramethylpiperidin-1-yl)alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodo-bis(2,2,6,6-tetramethylpiperidin-1-yl)alumane is a chemical compound that features a central aluminum atom bonded to two 2,2,6,6-tetramethylpiperidin-1-yl groups and one iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iodo-bis(2,2,6,6-tetramethylpiperidin-1-yl)alumane typically involves the reaction of aluminum triiodide with 2,2,6,6-tetramethylpiperidine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the reactants and products. The reaction can be represented as follows:
AlI3+2(2,2,6,6-tetramethylpiperidine)→this compound+2HI
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Iodo-bis(2,2,6,6-tetramethylpiperidin-1-yl)alumane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.
Reduction: Reduction reactions can convert the compound into different aluminum-containing species.
Substitution: The iodine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents (e.g., oxygen, hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., chlorine, bromine). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation may yield aluminum oxide, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
Iodo-bis(2,2,6,6-tetramethylpiperidin-1-yl)alumane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of iodo-bis(2,2,6,6-tetramethylpiperidin-1-yl)alumane involves its ability to interact with various molecular targets and pathways. The aluminum center can coordinate with different ligands, facilitating catalytic reactions. The compound’s steric and electronic properties, imparted by the 2,2,6,6-tetramethylpiperidin-1-yl groups, influence its reactivity and selectivity in chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered base used in organic synthesis.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent.
Lithium tetramethylpiperidide: A strong base used in deprotonation reactions.
Uniqueness
Iodo-bis(2,2,6,6-tetramethylpiperidin-1-yl)alumane is unique due to the presence of both aluminum and iodine in its structure, which imparts distinct reactivity and potential applications compared to other similar compounds. The combination of steric hindrance from the 2,2,6,6-tetramethylpiperidin-1-yl groups and the reactivity of the aluminum-iodine bond makes this compound particularly interesting for research and industrial applications.
Properties
CAS No. |
194140-74-4 |
|---|---|
Molecular Formula |
C18H36AlIN2 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
iodo-bis(2,2,6,6-tetramethylpiperidin-1-yl)alumane |
InChI |
InChI=1S/2C9H18N.Al.HI/c2*1-8(2)6-5-7-9(3,4)10-8;;/h2*5-7H2,1-4H3;;1H/q2*-1;+3;/p-1 |
InChI Key |
YNNGAIAKRZIOPZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1(CCCC(N1[Al](N2C(CCCC2(C)C)(C)C)I)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)

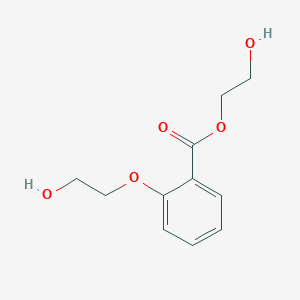


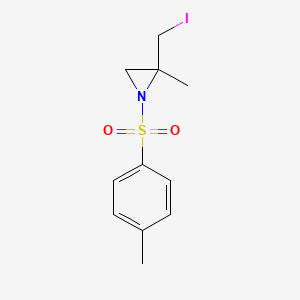
![2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)

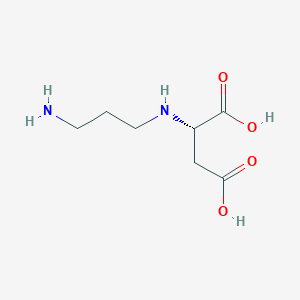

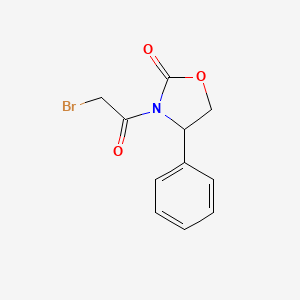
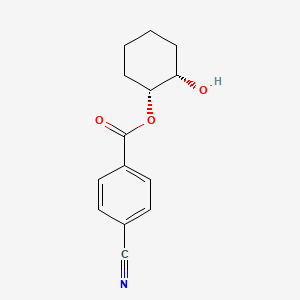
![N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine](/img/structure/B12575529.png)
